molecular formula C15H12N4O3 B3829986 5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol

5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol

Cat. No.: B3829986
M. Wt: 296.28 g/mol
InChI Key: FWJPJQGKRQKUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol typically involves the diazotization of 4-nitroaniline followed by coupling with 5-methyl-1H-indol-2-ol. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, 4-nitroaniline can be treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with 5-methyl-1H-indol-2-ol in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-methyl-3-[(4-aminophenyl)diazenyl]-1H-indol-2-ol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity .

Properties

IUPAC Name

5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-9-2-7-13-12(8-9)14(15(20)16-13)18-17-10-3-5-11(6-4-10)19(21)22/h2-8,16,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJPJQGKRQKUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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